(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as indolylmaleimide and has a molecular formula of C22H15ClN4O.
Mechanism of Action
The mechanism of action of (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of PKC. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide in lab experiments include its potential applications in medicinal chemistry, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide. One direction is to further study its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential applications in combination with other anti-cancer drugs. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-chlorobenzonitrile and 3-indolecarboxaldehyde. The second step involves the reaction of these two compounds to form 3-(2-chlorophenyl)indole. The final step involves the reaction of 3-(2-chlorophenyl)indole with maleic anhydride to form (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide.
Scientific Research Applications
(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-15-6-2-4-8-17(15)22-18(23)12(10-20)9-13-11-21-16-7-3-1-5-14(13)16/h1-9,11,21H,(H,22,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAGOVNYEUQWBU-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.